molecular formula C17H17N5O4 B4911275 3-[4-(Morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile

3-[4-(Morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile

Cat. No.: B4911275
M. Wt: 355.3 g/mol
InChI Key: TXRXSRFAJOYXTI-UHFFFAOYSA-N
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Description

3-[4-(Morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a morpholine ring, a pyrazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the morpholine-4-carbonyl group. The final step involves the addition of the propanenitrile group under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-[4-(Morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can interact with biological molecules through hydrogen bonding or hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
  • 3-(3-Nitrophenyl)-1H-pyrazole
  • **Morpholine-4

Properties

IUPAC Name

3-[4-(morpholine-4-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c18-5-2-6-21-12-15(17(23)20-7-9-26-10-8-20)16(19-21)13-3-1-4-14(11-13)22(24)25/h1,3-4,11-12H,2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRXSRFAJOYXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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